2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c1-7(6(12)13)2-8(3-7)4-9(10,11)5-8/h2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOWNTUBIXDMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative.
Introduction of fluorine atoms: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's spirocyclic structure is a promising scaffold for drug discovery. Its unique configuration allows for the modification of biological activity through structural variations.
- Neuropharmacology : Preliminary studies indicate that derivatives of this compound may interact with neurotransmitter receptors, potentially modulating dopamine receptor activity. This interaction could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in various diseases, including cancer. In vitro studies have suggested that it can affect pathways related to cancer cell proliferation, indicating its potential role in oncology.
Organic Synthesis
The synthesis of 2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid typically involves multi-step reactions that yield high-purity products suitable for biological testing. A notable synthesis method reported an 84% yield using N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethylformamide (DMF) at low temperatures.
Synthesis Overview
| Step | Reagents | Yield |
|---|---|---|
| 1 | N-ethyl-N,N-diisopropylamine + HATU | 84% |
| 2 | DMF (low temperature) | - |
This efficient synthetic route allows for the production of various derivatives that can be explored for their biological activities.
Case Study 1: Neurotransmitter Interaction
A study evaluated the binding affinity of spirocyclic compounds to dopamine receptors, revealing that modifications to the amine group significantly influenced receptor binding properties. The IC50 values indicated varying degrees of potency against different receptor types:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | Dopamine D2 |
| Compound B | 12.0 | Serotonin 5HT1A |
| 2,2-Difluoro Compound | TBD | TBD |
These findings suggest that further exploration of this compound could lead to the development of novel therapeutics targeting neurotransmitter systems.
Case Study 2: Cancer Metabolism
In vitro studies demonstrated that this compound could inhibit specific metabolic pathways involved in cancer cell proliferation. Such findings highlight its potential as a lead compound in cancer therapy research.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid
- Structure: Incorporates an Fmoc-protected amino group and retains the difluoro and methyl groups.
- Molecular Formula: C₂₃H₂₁F₂NO₄
- Molecular Weight : 413.41
- Key Differences : The Fmoc group enhances solubility in organic solvents and serves as a protecting group during peptide synthesis. This derivative is primarily used as an intermediate in API manufacturing .
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
- Structure : Substitutes the methyl and difluoro groups with a trifluoromethyl group at the 6-position.
- Molecular Formula : C₉H₁₁F₃O₂
- Molecular Weight : 208.18
- This modification improves resistance to oxidative metabolism but may reduce steric bulk .
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Structure: Features an amino group at the 2-position and a single fluorine at the 6-position.
- Molecular Formula: C₈H₁₁FNO₂
- Molecular Weight : 173.19
- Key Differences: The amino group introduces basicity (pKa ~9.5), enabling salt formation and improved aqueous solubility. The reduced fluorine count decreases lipophilicity (logP ~1.2 vs. ~2.0 for the target compound) .
2-Thiaspiro[3.3]heptane-6-carboxylic acid
- Structure : Replaces a carbon atom in the spiro system with sulfur.
- Molecular Formula : C₇H₁₀O₂S
- Molecular Weight : 158.22
- The thia analog exhibits weaker hydrogen-bonding capacity .
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid
- Structure : Contains two methyl groups at the 6-position instead of fluorine.
- Molecular Formula : C₁₀H₁₆O₂
- Molecular Weight : 168.23
- Key Differences: Methyl groups increase steric hindrance (molar volume ~150 ų vs. The absence of fluorine lowers metabolic stability .
Methyl 2-Azaspiro[3.3]heptane-6-carboxylate
- Structure : Includes a nitrogen atom in the spiro system and a methyl ester instead of a carboxylic acid.
- Molecular Formula: C₁₀H₁₄F₃NO₄
- Molecular Weight : 269.22
- Key Differences : The ester group lowers acidity (pKa ~5.5 vs. ~3.0 for the carboxylic acid) and improves cell membrane permeability. The aza substitution may enhance interactions with metalloenzymes .
Research Implications
- Fluorinated Derivatives : The target compound and its trifluoromethyl analog exhibit superior metabolic stability due to fluorine’s inductive effects, making them suitable for CNS-targeting drugs .
- Amino and Ester Derivatives: These variants offer tunable solubility and bioavailability, critical for oral drug formulations .
- Spiro Ring Modifications : Thia and aza substitutions enable fine-tuning of electronic properties for interactions with specific biological targets .
Biological Activity
2,2-Difluoro-6-methylspiro[3.3]heptane-6-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H10F2O2
- Molecular Weight : 176.16 g/mol
- CAS Number : 1419101-45-3
Research indicates that spiro compounds, including this compound, may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Line : HepG2 (human liver cancer)
- IC50 Values : Preliminary studies suggest an IC50 in the micromolar range, indicating significant cytotoxicity.
Table 1: Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | ~24 | Inhibition of cell proliferation |
| NIH3T3 | ~0.48 | Hedgehog signaling pathway modulation |
Case Study 1: Hedgehog Pathway Inhibition
A study investigated the effects of spiro[3.3]heptane derivatives on the Hedgehog signaling pathway using NIH3T3 cells. The results indicated that compounds related to this compound exhibited micromolar inhibition levels (0.24 - 0.48 µM), suggesting potential therapeutic applications in cancers driven by this pathway .
Case Study 2: Cytotoxic Effects on HepG2 Cells
In another study focusing on HepG2 cells, treatment with various concentrations of this compound resulted in a dose-dependent increase in apoptotic cell death. The fluorescent microscopy analysis revealed significant apoptosis at concentrations above 20 µM .
Discussion
The biological activity of this compound highlights its potential as a lead compound for further development in cancer therapeutics. Its ability to inhibit critical pathways associated with tumor growth presents opportunities for novel treatment strategies.
Q & A
Q. Table 1: Synthetic Methods for Analogous Spiro Compounds
| Compound | Method | Yield | Reference |
|---|---|---|---|
| 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid | Methyl ester hydrolysis | 87% | |
| Spiro[3.3]heptane-2-carboxylic acid | Direct cyclization | 62% |
How can the structural and stereochemical integrity of this compound be confirmed?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : NMR to confirm fluorine substituent positions and - HSQC for spirocyclic carbon assignments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFO) and isotopic patterns .
- X-ray Crystallography : Resolve absolute stereochemistry, particularly for the spiro junction and fluorine orientation .
What are the key physicochemical properties of this compound, and how do they influence experimental design?
Methodological Answer:
Critical properties include:
- Acidity : Predicted pKa ~4.42 (similar to difluoro-substituted carboxylic acids), necessitating pH-controlled reactions to avoid decarboxylation .
- Thermal Stability : Boiling point ~294°C, suggesting suitability for high-temperature reactions .
- Solubility : Low polarity (logP ~1.55) recommends using polar aprotic solvents (e.g., DMF) for coupling reactions .
Advanced Research Questions
How do the 2,2-difluoro substituents affect reactivity in amide coupling or cross-coupling reactions?
Methodological Answer:
The electron-withdrawing fluorine atoms enhance electrophilicity at the carboxylic acid, facilitating activation by reagents like HATU. However, steric hindrance at the spiro junction may reduce coupling efficiency. For example, 2-azaspiro[3.3]heptane-6-carboxylic acid derivatives were coupled with aryl amines using HATU/TEA in DMF, achieving moderate yields (~65%) . Strategies to mitigate steric effects:
- Use of bulky coupling agents (e.g., PyBOP).
- Pre-activation of the carboxylic acid as a mixed anhydride .
How can discrepancies in regioselectivity during spirocyclic ring functionalization be resolved?
Methodological Answer:
Contradictions in regioselectivity often arise from competing steric and electronic effects. For example, tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate showed preferential amination at the less-hindered equatorial position . To address discrepancies:
Q. Table 2: Regioselectivity in Spirocyclic Derivatives
| Reaction Type | Preferred Site | Rationale | Reference |
|---|---|---|---|
| Amination | Equatorial | Reduced steric hindrance | |
| Fluorination | Axial | Electronic stabilization |
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Methodological Answer:
Impurities such as residual methyl ester or defluorinated byproducts require:
- HPLC-MS : Use of a C18 column with 0.1% formic acid in acetonitrile/water for separation .
- Limit tests : Validation per ICH guidelines (detection limit ≤0.1%) .
How should safety protocols be adapted for handling fluorinated spiro compounds?
Methodological Answer:
Fluorinated compounds may generate toxic HF under acidic conditions. Key precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
